N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-4-29(5-2)21-12-13-22(18(3)17-21)27-24(31)7-6-16-30-25(32)15-14-23(28-30)19-8-10-20(26)11-9-19/h8-15,17H,4-7,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEJIJZJFGKSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Diethylamino Group : This moiety is known for enhancing lipophilicity and can influence the compound's ability to cross biological membranes.
- Pyridazinone Scaffold : This structure is often associated with various biological activities, including antitumor and anti-inflammatory effects.
- Fluorophenyl Substituent : The presence of fluorine can enhance metabolic stability and binding affinity to biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyridazinone have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Effects
In a study involving a related pyridazinone derivative, researchers observed that treatment led to:
- Cell Cycle Arrest : Induction of G2/M phase arrest was noted in HepG2 liver cancer cells.
- Apoptosis : Increased markers of apoptosis were detected, suggesting that the compound could effectively trigger programmed cell death in cancerous cells .
Inhibition of Histone Deacetylases (HDACs)
Another significant aspect of the biological activity of this compound is its potential as an HDAC inhibitor. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to antitumor effects.
Research Findings
- A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potent inhibition capabilities. This suggests that this compound may share similar properties .
Pharmacological Implications
Given its structural characteristics and preliminary findings on biological activity, this compound could be explored further for:
- Cancer Therapy : As an HDAC inhibitor or an apoptosis-inducing agent.
- Neurological Disorders : The diethylamino group suggests potential central nervous system activity, warranting investigation into its effects on neurological pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| Compound A | Similar | HDAC Inhibition | 95.2 |
| Compound B | Related | Antitumor Activity | 260.7 |
| Compound C | Analog | Apoptosis Induction | 255.7 |
This table highlights the comparative biological activities of compounds structurally related to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
